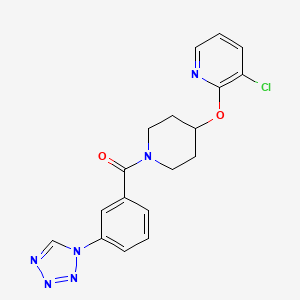
(3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17ClN6O2 and its molecular weight is 384.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C22H22ClN7O, with a molecular weight of approximately 422.9 g/mol. The structure features a tetrazole ring, which is known for enhancing the pharmacological properties of compounds, and a piperidine moiety that contributes to its biological interactions.
Research indicates that compounds containing tetrazole and piperidine structures often exhibit diverse biological activities, including:
- Antitumor Activity : Many derivatives have shown promising results against various cancer cell lines by inhibiting critical pathways involved in tumor growth.
- Antimicrobial Properties : Compounds similar to this structure have demonstrated significant antimicrobial effects against bacteria and fungi.
- Anti-inflammatory Effects : The presence of specific functional groups may contribute to the modulation of inflammatory responses.
Biological Activity Data
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effect on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that the compound induced apoptosis and significantly reduced cell viability when used in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes in resistant cancer types.
- Antimicrobial Testing : In vitro tests against various pathogenic fungi showed that the compound exhibited notable antifungal activity, particularly against Candida albicans and Aspergillus niger. These findings highlight its potential as a therapeutic agent in treating fungal infections.
- Anti-inflammatory Study : The compound was tested for its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Results showed a significant decrease in TNF-alpha and IL-6 levels, indicating its potential use in inflammatory diseases.
Discussion
The biological activity of this compound suggests it could serve as a lead compound for developing new pharmacological agents. Its diverse mechanisms of action make it a candidate for further investigation in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.
Propriétés
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2/c19-16-5-2-8-20-17(16)27-15-6-9-24(10-7-15)18(26)13-3-1-4-14(11-13)25-12-21-22-23-25/h1-5,8,11-12,15H,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKCLBPNZMBBNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













